molecular formula C9H13NO2 B2511446 Methyl 1-propylpyrrole-2-carboxylate CAS No. 70696-64-9

Methyl 1-propylpyrrole-2-carboxylate

Cat. No. B2511446
CAS RN: 70696-64-9
M. Wt: 167.208
InChI Key: UIJLZYYUXCXFCL-UHFFFAOYSA-N
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Description

“Methyl 1-propylpyrrole-2-carboxylate” is a chemical compound with the CAS Number: 70696-64-9 and a molecular weight of 167.21 . It has the IUPAC name “methyl 1-propyl-1H-pyrrole-2-carboxylate” and is stored at refrigerated temperatures .


Synthesis Analysis

The synthesis of pyrrole esters, such as “Methyl 1-propylpyrrole-2-carboxylate”, can be achieved through various methods. One approach involves the enzymatic transesterification of methyl pyrrole-carboxylate and simple alcohols using Novozym 435 . The reaction conditions are optimized considering factors like lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .


Molecular Structure Analysis

The Inchi Code for “Methyl 1-propylpyrrole-2-carboxylate” is 1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h4-5,7H,3,6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 1-propylpyrrole-2-carboxylate” is a refrigerated compound with a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Future Directions

The future directions for “Methyl 1-propylpyrrole-2-carboxylate” could involve its use in the synthesis of other compounds. For instance, it can be used in the enzymatic synthesis of novel pyrrole esters . These esters have potential applications in various industries due to their unique aromatic organoleptic qualities .

properties

IUPAC Name

methyl 1-propylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLZYYUXCXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-propylpyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 9 g potassium hydroxide in 25 ml dimethylsulfoxide are added 5 g methyl pyrrole-2 carboxylate and 10 g 1-bromo-propane. After stirring for one hour, the reaction mixture is poured over 100 g crushed ice, after which the solution is extracted with ethyl ether. After drying, the solvent is evaporated under reduced pressure, to give 5 g crude methyl 1-propyl-pyrrole-2-carboxylate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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